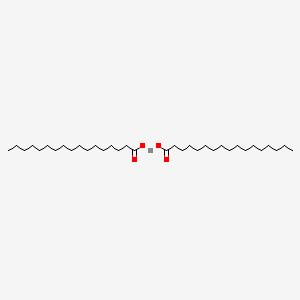

Cadmium bis(heptadecanoate)

Description

Contextualization within Metal Carboxylates and Metal Soaps Research

Cadmium bis(heptadecanoate) belongs to the broad class of compounds known as metal carboxylates. These are compounds consisting of a metal ion and the conjugate base of a carboxylic acid (a carboxylate). When the carboxylic acid has a long hydrocarbon chain (like heptadecanoic acid), the resulting salt is often referred to as a "metal soap."

Research into metal carboxylates is extensive, driven by their diverse applications and interesting structural properties. Cadmium carboxylates, for instance, have been investigated as precursors in the synthesis of advanced nanomaterials. chemrxiv.org A 2025 study highlighted that the preparation method of long-chain cadmium(II) carboxylates, such as cadmium oleate (B1233923) and myristate, significantly influences the synthesis of CdSe nanoplatelets. chemrxiv.org The study found that the supramolecular structure of the precursor—whether it is lamellar (crystalline) or amorphous—affects its dissolution rate and, consequently, the dimensions of the resulting nanocrystals. chemrxiv.org While this specific study focused on oleate and myristate, the principles apply broadly to other long-chain cadmium soaps like Cadmium bis(heptadecanoate).

Table of Selected Cadmium Carboxylates in Research

| Compound Name | Molecular Formula | CAS Number | Research Context |

|---|---|---|---|

| Cadmium bis(heptadecanoate) | C₃₄H₆₆CdO₄ | 62149-56-8 | Metal Soap Research guidechem.com |

| Cadmium Myristate | C₂₈H₅₄CdO₄ | 10196-67-5 | Nanoplatelet Precursor chemrxiv.orgchemeo.com |

| Cadmium bis[benzoate] | C₁₄H₁₀CdO₄ | 3026-22-0 | Coordination Polymer Component chemsrc.comepa.gov |

Significance of Heptadecanoate Ligand Architectures in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org Ligands function as Lewis bases, donating electron pairs to the metal atom, which acts as a Lewis acid. libretexts.org The heptadecanoate ion (C₁₇H₃₃O₂⁻) is the conjugate base of heptadecanoic acid, a 17-carbon saturated fatty acid. nih.gov

The significance of the heptadecanoate ligand lies in several key features:

Long Hydrocarbon Chain : The 17-carbon chain makes the ligand highly nonpolar or hydrophobic. vulcanchem.com This property is crucial in determining the solubility of the resulting metal complex in various solvents and influences the self-assembly and crystal packing of the molecules.

Coordination Modes : The carboxylate group (-COO⁻) of the heptadecanoate ligand can coordinate to the cadmium ion in several ways. It can act as a monodentate ligand, binding through one oxygen atom, or, more commonly, as a bidentate ligand, binding through both oxygen atoms. libretexts.org This bidentate binding can be either chelating (binding to the same metal ion) or bridging (linking two different metal ions). This versatility allows for the formation of diverse architectures, from simple dinuclear complexes to extended one-, two-, or three-dimensional coordination polymers. science.govepa.gov

Structural Influence : In the solid state, the long hydrocarbon chains of the heptadecanoate ligands tend to align, leading to lamellar or layered structures, characteristic of metal soaps. chemrxiv.orgscience.gov The geometry around the central cadmium ion is influenced by the number of coordinated ligands and their binding modes. For instance, coordination with bidentate heptadecanoate ligands can lead to geometries such as octahedral, as seen in related iron(III) heptadecanoate complexes. evitachem.com

Evolution of Research Trajectories for Cadmium-Containing Compounds

The focus of scientific research on cadmium and its compounds has evolved significantly over the past several decades. Early research was largely driven by the metal's industrial applications and the subsequent need to understand its environmental and biological interactions.

Early Trajectory (mid-20th Century): Following the widespread commercial use of cadmium in batteries, pigments, and metal coatings, initial research focused heavily on its toxicological profile. ebsco.comcancer.gov Studies from the 1960s onward began to investigate the potential carcinogenicity of cadmium, with researchers exploring links between occupational exposure and various cancers. ebsco.comnih.gov This line of inquiry led to cadmium being designated as a known human carcinogen by the year 2000. ebsco.com

Modern Trajectory (21st Century): In recent years, the research trajectory has diversified into the field of materials science and nanotechnology. Scientists are now exploring the use of cadmium compounds, including carboxylates like Cadmium bis(heptadecanoate), as sophisticated chemical precursors. chemrxiv.org Research is focused on synthesizing complex coordination polymers and advanced nanomaterials with unique optical and electronic properties, such as CdSe nanoplatelets for potential use in electronic devices. chemrxiv.orgepa.gov This shift demonstrates a move from primarily studying the risks of cadmium to harnessing its chemical properties for technological innovation.

Timeline of Research Evolution for Cadmium Compounds

| Period | Key Research Focus | Illustrative Research Area |

|---|---|---|

| 1960s-1990s | Toxicology and Carcinogenicity | Occupational exposure studies and investigation of links to lung and other cancers. ebsco.comnih.gov |

| 1990s-Present | Environmental Science | Studies on cadmium contamination in soil and uptake by horticultural plants. cancer.govmdpi.com |

| 2000s-Present | Materials Science & Nanotechnology | Synthesis of cadmium-based coordination polymers and use of cadmium carboxylates as precursors for quantum dots and nanoplatelets. chemrxiv.orgepa.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

62149-56-8 |

|---|---|

Molecular Formula |

C34H66CdO4 |

Molecular Weight |

651.3 g/mol |

IUPAC Name |

cadmium(2+);heptadecanoate |

InChI |

InChI=1S/2C17H34O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |

InChI Key |

ZNDXMUNDOCJFQM-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathway Elucidation

Direct Synthesis Approaches and Optimization Protocols

Direct synthesis typically involves the reaction of a cadmium(II) salt with heptadecanoic acid or its corresponding alkali metal salt. The optimization of these protocols focuses on controlling parameters such as stoichiometry, temperature, reaction time, and solvent choice to maximize yield and ensure the formation of the desired product structure.

Solvent-based synthesis is a common and straightforward method for producing cadmium bis(heptadecanoate). A prevalent approach is the metathesis or double displacement reaction, which is analogous to the synthesis of other long-chain cadmium carboxylates like cadmium stearate. In this method, an aqueous solution of a soluble cadmium salt, such as cadmium chloride or cadmium sulfate (B86663), is reacted with a stoichiometric amount of an alkali metal heptadecanoate, typically sodium heptadecanoate. The sodium heptadecanoate is prepared beforehand by the saponification of heptadecanoic acid with sodium hydroxide (B78521).

The reaction results in the precipitation of the water-insoluble cadmium bis(heptadecanoate). The choice of solvent is critical; while water is common for the precipitation step, organic solvents may be used in other synthetic variations. The structure of cadmium carboxylate complexes can be highly dependent on the solvent, with complexes potentially being polymeric in non-polar solvents like toluene (B28343) and breaking up in the presence of more polar or coordinating solvents rsc.org. The resulting precipitate is then isolated through filtration, washed to remove soluble byproducts, and dried. Optimization of this process involves careful control of reactant concentrations and temperature to ensure complete precipitation and high purity.

Table 1: Parameters in Solvent-Based Synthesis of Cadmium Carboxylates

| Parameter | Variable | Influence on Synthesis |

| Cadmium Precursor | CdCl₂, Cd(NO₃)₂, CdSO₄ | Affects solubility and byproduct formation. |

| Ligand Precursor | Heptadecanoic Acid, Sodium Heptadecanoate | Choice depends on direct acid-base vs. metathesis reaction. |

| Solvent | Water, Ethanol, Toluene | Influences reactant solubility and product precipitation/structure. rsc.org |

| Temperature | Room to Reflux Temperature | Affects reaction rate and solubility of reactants and products. |

| Stoichiometry | Cd²⁺ to C₁₇H₃₃COO⁻ ratio | Typically 1:2 for the formation of the neutral complex. |

Hydrothermal and solvothermal methods offer advanced alternatives for synthesizing cadmium bis(heptadecanoate), providing greater control over the crystallinity and morphology of the final product. These techniques involve carrying out the synthesis in a sealed vessel, such as an autoclave, at elevated temperatures and pressures. In the hydrothermal method, water is used as the solvent, while the solvothermal method employs organic solvents researchgate.netmdpi.com.

For long-chain carboxylates like cadmium bis(heptadecanoate), these methods can promote the formation of well-defined crystalline structures. The reaction typically involves a cadmium salt and heptadecanoic acid in the chosen solvent. Under the high-temperature and high-pressure conditions, the reactants have increased solubility, facilitating a more homogeneous reaction environment that can lead to highly ordered materials upon cooling nih.gov. The operational simplicity and direct transformation from reactants to crystalline products are key advantages of these methods mdpi.com. Parameters such as temperature, pressure (which is dependent on temperature and solvent), reaction duration, and the presence of additives can be tuned to control the size and shape of the resulting particles.

Precursor Design and Ligand Exchange Chemistry

The properties and reactivity of the synthesized cadmium bis(heptadecanoate) are heavily influenced by the initial choice of precursors and the dynamics of ligand coordination around the cadmium center.

The selection of the cadmium precursor is a crucial step in the synthesis of cadmium bis(heptadecanoate). Common cadmium salts used in chemical precipitation and other methods include cadmium sulfate (CdSO₄), cadmium chloride (CdCl₂), cadmium nitrate (B79036) (Cd(NO₃)₂), and cadmium acetate (B1210297) (Cd(CH₃COO)₂) chalcogen.ro. The choice of anion can influence the reaction kinetics and the nature of byproducts. For instance, using cadmium chloride in an aqueous metathesis reaction will yield sodium chloride as a soluble byproduct, which can be easily washed away.

The ligand precursor is typically heptadecanoic acid (also known as margaric acid), a 17-carbon saturated fatty acid nih.gov. Alternatively, a derivative such as an alkali metal salt (e.g., sodium heptadecanoate) is used, particularly in metathesis reactions. The long hydrocarbon tail of the heptadecanoate ligand imparts significant hydrophobic character to the final complex.

Table 2: Common Precursors for Cadmium bis(heptadecanoate) Synthesis

| Precursor Type | Chemical Name | Formula | Common Synthetic Route |

| Cadmium Salt | Cadmium Sulfate | CdSO₄ | Metathesis, Solvothermal chalcogen.ro |

| Cadmium Salt | Cadmium Chloride | CdCl₂ | Metathesis, Solvothermal researchgate.net |

| Cadmium Salt | Cadmium Nitrate | Cd(NO₃)₂ | Solvothermal mdpi.com |

| Cadmium Salt | Cadmium Acetate | Cd(CH₃COO)₂ | Metathesis, Green Synthesis chalcogen.rominarjournal.com |

| Ligand | Heptadecanoic Acid | C₁₇H₃₄O₂ | Direct reaction, Solvothermal |

| Ligand Derivative | Sodium Heptadecanoate | C₁₇H₃₃NaO₂ | Metathesis |

Mechanistic studies, often performed on analogous systems, shed light on the dynamics of these interactions. NMR spectroscopy has been a powerful tool for investigating the exchange of carboxylate ligands on cadmium centers acs.orgnih.gov. Studies on similar cadmium carboxylate systems have shown that the exchange between a coordinated carboxylate ligand and a free carboxylic acid in solution is often facile, even at low temperatures acs.orgnih.gov. Analysis of the exchange rate as a function of the free acid concentration suggests that the reaction proceeds through an associative pathway rather than a dissociative one acs.orgnih.gov. This implies that the incoming carboxylic acid assists in the departure of the coordinated ligand through a transition state with an increased coordination number. In other contexts, such as the high-temperature synthesis of nanocrystals, an alternative pathway involves the independent decomposition of precursors into highly reactive species that then combine researchgate.net.

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental in confirming the synthesis of cadmium bis(heptadecanoate) by probing the electronic and vibrational states of the molecule and its constituent parts.

Infrared (IR) spectroscopy is a powerful tool for analyzing the coordination of the heptadecanoate ligand to the cadmium(II) ion. The most informative regions in the IR spectrum are the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the carboxylate group (COO⁻). The positions of these bands and the difference between them (Δν = νₐsym - νₛym) are diagnostic of the carboxylate's coordination mode. spectroscopyonline.comnih.gov

In the free heptadecanoic acid, a strong absorption band corresponding to the C=O stretching of the carboxylic acid dimer is typically observed between 1740 and 1680 cm⁻¹. Upon deprotonation and coordination to the cadmium center, this band disappears and is replaced by the two characteristic carboxylate stretching bands. researchgate.net The interaction of the carboxylate group with a metal cation can be categorized into several modes: ionic, unidentate, bidentate chelating, and bidentate bridging. nih.gov

By analyzing the Δν value, the coordination geometry can be inferred. A larger Δν value compared to the ionic salt is indicative of a unidentate coordination mode, whereas a smaller Δν value suggests a bidentate chelating mode. A Δν value comparable to the ionic salt often points towards a bridging coordination mode. nih.gov For cadmium carboxylates, the peak corresponding to the Cd-O bond can also be observed in the far-IR region, typically around 415 cm⁻¹, confirming the formation of the complex. mdpi.com

Table 1: Expected IR Absorption Bands for Cadmium bis(heptadecanoate)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Asymmetric CH₂ Stretch | ~2916 | Confirms long alkyl chain |

| Symmetric CH₂ Stretch | ~2850 | Confirms long alkyl chain |

| Asymmetric COO⁻ Stretch (νₐsym) | ~1650 - 1510 | Indicates coordinated carboxylate |

| Symmetric COO⁻ Stretch (νₛym) | ~1400 - 1280 | Indicates coordinated carboxylate |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the organic heptadecanoate ligand. ¹H and ¹³C NMR spectra are used to confirm the integrity of the long alkyl chain.

In the ¹H NMR spectrum of cadmium bis(heptadecanoate), distinct signals are expected for the protons in different chemical environments. magritek.com The terminal methyl (CH₃) group would appear as a triplet at approximately 0.88 ppm. The methylene (CH₂) group adjacent to the carboxylate (α-CH₂) is expected to resonate as a triplet around 2.3 ppm. The large number of other methylene groups in the chain would overlap to form a broad multiplet around 1.2-1.6 ppm. magritek.com

The ¹³C NMR spectrum provides complementary information. chemicalbook.com The carboxylate carbon (C=O) would appear significantly downfield, typically above 180 ppm. The terminal methyl carbon is expected at approximately 14 ppm, while the α-CH₂ and β-CH₂ carbons would be found around 34 ppm and 25 ppm, respectively. The remaining methylene carbons of the long chain would produce a series of closely spaced signals around 22-32 ppm. magritek.com

Furthermore, ¹¹³Cd NMR spectroscopy can be a powerful, albeit less common, technique to directly probe the cadmium's coordination environment. huji.ac.il Cadmium-113 is a spin ½ nucleus, which typically yields sharp signals over a wide chemical shift range. huji.ac.il The chemical shift is highly sensitive to the nature of the ligands and the coordination number of the cadmium center. For cadmium complexes with oxygen-donating ligands like carboxylates, the ¹¹³Cd chemical shifts are expected to fall within a characteristic range, providing insight into the electronic structure around the metal ion. huji.ac.ilresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Heptadecanoate Ligand

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Terminal CH₃ | ~0.88 (triplet) | ~14 |

| Bulk (CH₂)ₙ | ~1.2-1.6 (multiplet) | ~22-32 |

| α-CH₂ | ~2.3 (triplet) | ~34 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Cadmium(II) has a d¹⁰ electronic configuration, meaning it does not exhibit d-d electronic transitions, which are common for transition metals with partially filled d-orbitals. Consequently, cadmium bis(heptadecanoate) is expected to be colorless and not show significant absorption in the visible region of the electromagnetic spectrum.

Any absorption bands would likely occur in the UV region. These absorptions could be attributed to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from an orbital primarily localized on the carboxylate ligand to an orbital on the cadmium ion. For simple saturated carboxylates, these transitions are typically high in energy and occur at short wavelengths. nih.gov In some cases, UV-Vis spectrophotometry is used to determine the concentration of cadmium ions after forming a colored complex with a specific chelating agent, which absorbs in the visible range. researchgate.netresearchgate.netnih.govnih.gov

Mass spectrometry (MS) is employed to confirm the molecular weight of cadmium bis(heptadecanoate) and to study its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion or related adducts can be observed, confirming the integrity of the complex.

The fragmentation of metal carboxylates under mass spectrometry conditions typically involves several key pathways. uvic.caresearchgate.net A common fragmentation route is the sequential loss of the carboxylate ligands. For cadmium bis(heptadecanoate), this would be observed as a primary loss of a heptadecanoate radical or heptadecanoic acid, leading to a [Cd(C₁₇H₃₃O₂)]⁺ fragment. Further fragmentation could lead to the bare Cd⁺ ion. researchgate.net

Additionally, fragmentation within the heptadecanoate ligand itself can occur. This can involve cleavage of the long alkyl chain, leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ unit). These fragmentation patterns are useful for confirming the structure of the long-chain carboxylate ligand. rsc.orgnih.gov

Table 3: Potential Fragment Ions of Cadmium bis(heptadecanoate) in Mass Spectrometry

| m/z (relative to isotopes) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | [Cd(C₁₇H₃₃O₂)₂]⁺ | Molecular Ion |

| [M - C₁₇H₃₃O₂]⁺ | [Cd(C₁₇H₃₃O₂)]⁺ | Loss of one heptadecanoate ligand |

| [Cd]⁺ | Cd⁺ | Loss of both heptadecanoate ligands |

X-ray Diffraction Analysis for Solid-State Structure Determination

While spectroscopic methods provide valuable information, only X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Cadmium(II) is a flexible d¹⁰ ion and can adopt various coordination geometries, with octahedral and square-pyramidal being common. acs.orgnih.gov In cadmium carboxylate structures, the carboxylate group can act as a versatile ligand, adopting monodentate, bidentate chelating, or, most commonly, bidentate bridging coordination modes. nih.govresearchgate.net The bridging nature of carboxylate ligands often leads to the formation of coordination polymers, which can be one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. mdpi.comberkeley.edu

In a potential structure for cadmium bis(heptadecanoate), the cadmium centers could be linked by bridging heptadecanoate ligands to form polymeric chains or layers. The long, nonpolar heptadecanoate chains would likely pack together through van der Waals interactions, resulting in a lamellar structure. The analysis would provide precise Cd-O bond lengths, typically in the range of 2.2 to 2.6 Å, and O-Cd-O bond angles, which define the coordination polyhedron around the cadmium ion. acs.org

Table 4: Representative Crystallographic Parameters for Cadmium(II) Carboxylate Complexes

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Coordination Number | 5, 6, or 7 | Defines the geometry around Cd(II) |

| Coordination Geometry | Distorted Octahedral, Square-Pyramidal | Describes the spatial arrangement of ligands |

| Cd-O Bond Length (Å) | 2.2 - 2.6 | Indicates the strength of the metal-ligand bond |

Powder X-ray Diffraction for Phase Purity and Bulk Structure

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed to confirm the phase purity and ascertain the bulk structure of crystalline materials like Cadmium bis(heptadecanoate). The PXRD pattern of a synthesized sample is typically compared with a simulated pattern derived from single-crystal X-ray diffraction data. A high degree of similarity between the experimental and simulated patterns confirms the purity of the bulk sample and that the single crystal structure is representative of the entire material. mdpi.com

In the broader context of cadmium coordination polymers, PXRD is routinely used to check the crystallinity and phase purity of the products. ias.ac.in For instance, the observed PXRD data for a cadmium-based metal-organic framework (CdMOF) was matched with the simulated PXRD from its single-crystal data to verify the sample's integrity. mdpi.com Furthermore, the stability of such frameworks can be assessed by comparing PXRD patterns before and after processes like catalysis, where the retention of the pattern indicates the preservation of the crystalline structure. mdpi.com Metal carboxylates, in general, are widely investigated using PXRD to confirm their crystalline nature. researchgate.net

Analysis of Coordination Geometry and Supramolecular Interactions

The Cadmium(II) ion, with its d¹⁰ electronic configuration, is flexible and can adopt a wide variety of coordination geometries. sci-hub.se The coordination environment in cadmium carboxylates can range from four-coordinate tetrahedral to seven-coordinate pentagonal bipyramidal, with distorted octahedral (six-coordinate) being very common. sci-hub.seacs.orgnih.gov The specific geometry is influenced by factors such as the nature of the ligands and the molar ratios used in synthesis. nih.gov

In cadmium carboxylate complexes, the Cd(II) center can be coordinated by oxygen atoms from the carboxylate groups, nitrogen atoms from ancillary ligands, and oxygen atoms from water molecules. ias.ac.inresearchgate.net For example, in one documented structure, a Cd(II) ion is seven-coordinated by five carboxylate oxygen atoms and two aqua oxygen atoms, resulting in a distorted, capped trigonal prismatic geometry. researchgate.net In various other cadmium coordination polymers, Cd(II) centers exhibit distorted octahedral or square-pyramidal geometries. acs.org The Cd-O bond distances in these structures typically range from approximately 2.25 Å to 2.58 Å. ias.ac.inacs.org

The carboxylate ligand itself can adopt several coordination modes, which are crucial in the formation of extended structures. nih.govsemanticscholar.org These modes include monodentate, chelating, and various bridging modes (e.g., μ₂-bridging, η¹:η²:μ₂). researchgate.netsemanticscholar.org The flexibility of the long alkyl chain of the heptadecanoate ligand allows it to adopt conformations that facilitate efficient crystal packing.

| Complex Type | Coordination Number | Geometry | Donor Atoms | Reference |

|---|---|---|---|---|

| Cadmium Carboxylate Polymer | 7 | Distorted Capped Trigonal Prism | O (carboxylate), O (water) | researchgate.net |

| Mixed-Ligand Cd(II) Polymer | 6 | Distorted Octahedral | O (carboxylate), N (pyridyl), O (water) | ias.ac.inacs.org |

| Mixed-Ligand Cd(II) Polymer | 5 | Distorted Square Pyramidal | N (pyridyl), O (carboxylate) | acs.org |

Supramolecular interactions, particularly hydrogen bonding and π-π stacking, play a significant role in stabilizing the crystal structures of cadmium complexes and assembling them into higher-dimensional networks. mdpi.comias.ac.inruben-group.de

While π-π stacking interactions are prevalent in cadmium complexes containing aromatic ligands like pyridine or phenanthroline, they are not expected to be a significant factor in the crystal packing of Cadmium bis(heptadecanoate) due to the aliphatic nature of the heptadecanoate ligand. mdpi.comrsc.org In complexes with aromatic components, these stacking interactions between pyridyl or phenyl rings of neighboring chains contribute to the formation of 3D architectures. mdpi.comrsc.org The interplay between hydrogen bonding and π-π stacking is often crucial in dictating the final supramolecular assembly. ias.ac.in

Cadmium carboxylates frequently form coordination polymers due to the ability of the carboxylate group to bridge multiple metal centers. nih.govsemanticscholar.org The structure of these complexes can be highly dependent on the solvent used; for instance, some cadmium carboxylates exist as polymeric structures in non-polar solvents like toluene but may break down in the presence of more polar or coordinating solvents. rsc.orgdocumentsdelivered.com

The bridging nature of the carboxylate ligand is a key factor in extending the structure into one, two, or three dimensions. semanticscholar.orgmdpi.com The carboxylate group can bridge two or more cadmium ions, leading to the formation of infinite chains, layers, or 3D frameworks. ias.ac.inresearchgate.netsemanticscholar.org In many cases, dinuclear or polynuclear cadmium-carboxylate secondary building units (SBUs) are formed first, which then link together to create the extended polymeric network. acs.orgcas.cn For example, two Cd(II) atoms can be bridged by carboxylate groups to form a dinuclear SBU, which is then extended by other ligands into a 2D layer or 3D framework. acs.orgcas.cn This ability to form robust polymeric networks is a defining characteristic of cadmium carboxylate chemistry. nih.govnih.gov

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, bonding, and properties of metal complexes, including cadmium carboxylates. nih.govrsdjournal.org DFT calculations allow for the optimization of molecular geometries and the prediction of various spectroscopic and thermodynamic properties. rsdjournal.orgnih.gov

DFT studies on metal-carboxylate interactions have shown that there is significant charge transfer from the carboxylate group to the metal ion, which stabilizes the complex. nih.govacs.org This charge transfer contributes to the non-negligible differences between DFT-calculated potential energy curves and those from simpler molecular mechanics force fields. acs.org The nature of the metal-ligand bond can be analyzed using tools like the Quantum Theory of Atoms in Molecules (QTAIM), which can characterize the interactions as partly covalent based on topological parameters of the electron density. nih.gov

For cadmium complexes, DFT calculations are employed to determine optimized geometries, including bond lengths and angles, which can then be compared with experimental data from X-ray crystallography. rsdjournal.orgscholaris.ca The method is also used to calculate vibrational frequencies (IR spectra) and to understand the electronic transitions responsible for the luminescent properties of certain cadmium coordination polymers. dntb.gov.ua

| DFT Application | Information Obtained | Significance | Reference |

|---|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, optimized molecular structure | Comparison with experimental data, prediction of stable conformations | rsdjournal.orgscholaris.ca |

| Electronic Structure Analysis | Charge transfer, nature of metal-ligand bonding | Understanding the stability and reactivity of the complex | nih.govacs.org |

| Vibrational Analysis | Calculated IR and Raman spectra | Interpretation of experimental spectroscopic data | dntb.gov.ua |

| Thermodynamic Calculations | Energies, enthalpies, and Gibbs free energies of formation | Assessing the thermodynamic feasibility of complex formation | nih.gov |

Comprehensive Structural Elucidation and Coordination Chemistry Investigations

In-Depth Analytical and Spectroscopic Studies

A comprehensive review of scientific literature indicates that specific molecular dynamics (MD) simulation studies focusing exclusively on Cadmium bis(heptadecanoate) have not been extensively reported. However, the principles of molecular dynamics simulations provide a powerful theoretical framework through which the behavior of this and related metal carboxylates can be understood at an atomic level. MD simulations are computational methods used to study the physical movements of atoms and molecules, offering insights into their dynamic behavior over time.

Molecular dynamics simulations could be hypothetically applied to Cadmium bis(heptadecanoate) to explore its behavior in various environments, such as in solution or at interfaces. Such simulations would model the interactions between the cadmium cation, the heptadecanoate anions, and the surrounding solvent molecules or other phases.

Behavior in Solution

In a simulated solution environment, the aggregation and conformation of Cadmium bis(heptadecanoate) could be investigated. Depending on the polarity of the solvent, the long hydrocarbon tails of the heptadecanoate ligands would be expected to exhibit different behaviors. In nonpolar solvents, the aliphatic chains would likely be solvated, while the polar cadmium carboxylate head groups might aggregate to form reverse micelle-like structures. In aqueous solutions, the hydrophobic tails would likely drive the formation of micelles or other aggregates to minimize their contact with water. Ab initio molecular dynamics studies on the interaction between carboxylate anions and divalent metal ions in water have shown that the solvent dynamics play a crucial role in the dissociation of the metal-carboxylate complex. acs.orgnih.gov

Behavior at Interfaces

At interfaces, such as a liquid-vapor or liquid-solid interface, molecular dynamics simulations could predict the orientation and ordering of Cadmium bis(heptadecanoate) molecules. It is anticipated that the polar head groups would preferentially interact with a polar surface or phase, while the nonpolar tails would orient themselves away from it. This amphiphilic nature is critical in applications such as lubrication and surface coating, where the alignment of these molecules at an interface determines the material's properties. Studies on other metal-polymer interfaces have demonstrated that molecular dynamics can effectively model the wetting behavior and interfacial joining strength.

Coordination and Dynamics

A general molecular mechanics method has been developed for modeling the various coordination modes of metal carboxylates, including symmetric and asymmetric bidentate and bridging modes. nih.gov Molecular dynamics simulations of Cadmium bis(heptadecanoate) could reveal the dynamic nature of the coordination between the cadmium ion and the carboxylate groups of the heptadecanoate ligands. These simulations could also elucidate the flexibility and conformational changes of the long aliphatic chains.

Due to the absence of specific research data from molecular dynamics simulations on Cadmium bis(heptadecanoate), no data tables can be presented. The discussion above is based on the established principles of molecular dynamics and studies of analogous metal carboxylate systems.

Advanced Applications in Materials Science and Catalysis Research

Precursor Chemistry for Nanomaterial Synthesis

The utility of single-source precursors is well-established in nanomaterial synthesis for offering stoichiometric control and simpler reaction pathways. Cadmium carboxylates, as a class, are recognized for their role as cadmium precursors in the formation of cadmium chalcogenide nanocrystals. acs.orgmdpi.com

Cadmium bis(heptadecanoate) as a Single-Source Precursor for Cadmium Sulfide (B99878) (CdS) or Cadmium Selenide (B1212193) (CdSe) Nanocrystals

In the synthesis of cadmium sulfide (CdS) and cadmium selenide (CdSe) nanocrystals, a cadmium precursor is reacted with a sulfur or selenium source at elevated temperatures. Cadmium carboxylates, including those with long alkyl chains like heptadecanoate, serve as a source of cadmium ions. acs.orgnih.gov The general mechanism involves the reaction of the cadmium carboxylate with a chalcogenide precursor, which leads to the formation of CdS or CdSe monomers that then nucleate and grow into nanocrystals. mdpi.com While specific studies detailing the use of cadmium bis(heptadecanoate) are not extensively documented, its chemical similarity to other long-chain cadmium carboxylates, such as cadmium oleate (B1233923) and cadmium stearate, suggests analogous reactivity. wisc.edumdpi.com

Investigation of Growth Mechanisms and Nanoparticle Morphology Control

The growth of nanocrystals from precursors like cadmium carboxylates is governed by the principles of nucleation and growth kinetics. acs.org The concentration of monomers, temperature, and the types of ligands present in the reaction solution are critical factors that can be tuned to control the final size and shape of the nanoparticles. nih.gov The decomposition of the cadmium and chalcogenide precursors supplies the monomers needed for particle formation. The rate of this supply is a key parameter in separating the nucleation and growth phases, which is essential for achieving a narrow size distribution of the resulting nanocrystals. acs.org Control over nanoparticle morphology (e.g., spheres, rods, pods) can often be achieved by adjusting reaction parameters and using various surfactants or capping agents. researchgate.net

Role of Ligand in Stabilizing Nanocrystal Growth and Surface Chemistry

The heptadecanoate ligand, a long-chain carboxylate, plays a crucial role in the synthesis of nanocrystals. Organic ligands are essential for controlling the growth of monodisperse colloidal inorganic nanocrystals and for providing colloidal stability to the final particles. unc.edu During synthesis, these ligands dynamically bind to the surface of the growing nanocrystal, preventing uncontrolled growth and aggregation. nih.govosti.gov The long alkyl chains of the heptadecanoate ligand help to solubilize the precursor in common non-polar solvents used for high-temperature synthesis and passivate the surface of the formed nanocrystals. unc.edu This surface passivation is critical for the optical properties of the nanocrystals, as it removes surface trap states that can quench photoluminescence. The binding of carboxylate ligands to the nanocrystal surface is often in equilibrium, allowing for ligand exchange with other molecules to modify the surface chemistry and properties of the nanocrystals for specific applications. unc.edu

Fabrication of Polymeric Composites for Advanced Applications

Integrating inorganic nanoparticles or their precursors into polymer matrices is a strategy to create composite materials with enhanced optical, electrical, or mechanical properties. The precursor can be either pre-synthesized nanoparticles or a molecule that decomposes in situ to form nanoparticles within the polymer.

Integration of Cadmium bis(heptadecanoate) into Polymer Matrices

Cadmium bis(heptadecanoate) can be dispersed into a polymer matrix, such as poly(methyl methacrylate) (PMMA), through methods like bulk polymerization. nih.gov Due to the often poor solubility of such metal carboxylates in the monomer, techniques like sonication may be required to achieve a uniform dispersion of the precursor grains within the reaction mixture before polymerization is initiated. nih.gov This process results in a solid composite material where the precursor molecules are embedded within the polymer glass. The long alkyl chains of the heptadecanoate ligand can enhance compatibility with the organic polymer matrix.

Photoluminescence Properties of Resulting Composites and Precursor Transformation

Upon embedding in a polymer matrix, the precursor can be transformed into luminescent species, such as CdS nanoparticles, through thermal annealing or laser irradiation. nih.gov For similar systems using cadmium thiolates in PMMA, ultraviolet laser irradiation can induce the formation of photoluminescent centers. nih.gov This process often results in two distinct photoluminescence (PL) peaks. One peak may be attributed to the transformation of the precursor within its original grain structure, while a second peak, often appearing at higher irradiation fluences, is associated with the formation of cadmium sulfide complexes where the polymer matrix plays a significant role. nih.gov The resulting composites can exhibit tunable emission colors, making them potentially useful for applications in optoelectronic devices like displays. rsc.org

The table below summarizes the expected photoluminescent behavior based on studies of analogous cadmium precursors in polymer composites.

| Precursor State | Transformation Method | Resulting Species | Photoluminescence (PL) Peak Wavelength (nm) |

| Precursor in Polymer Matrix | Low-fluence UV laser irradiation | Transformed Precursor | ~600 nm |

| Precursor in Polymer Matrix | High-fluence UV laser irradiation | Cadmium Sulfide Complexes | 450-500 nm |

Catalytic Activity in Organic Transformations

Cadmium carboxylates, including Cadmium bis(heptadecanoate), are recognized for their potential in catalytic applications, primarily owing to the Lewis acidic nature of the Cadmium(II) center. nih.gov This characteristic allows them to activate substrates and facilitate a variety of organic transformations. The utility of these compounds, particularly within the structure of coordination polymers and metal-organic frameworks (MOFs), has been a subject of significant research interest for developing efficient and reusable catalysts. nih.gov

Investigation of Cadmium-Based Catalysts in Specific Reactions

The catalytic performance of cadmium-based compounds is demonstrated in several key organic reactions, highlighting their versatility.

The conversion of carbon dioxide (CO2), a greenhouse gas, into value-added chemicals is a critical area of chemical research. Cadmium-carboxylate frameworks have emerged as effective catalysts for the cycloaddition of CO2 to epoxides, yielding cyclic carbonates. nih.govfrontiersin.org This reaction is highly atom-economical and provides a pathway to useful products that serve as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polymers. nih.gov

A novel 3D cadmium(II)-carboxylate framework (Cd-MOF), for instance, has demonstrated high efficiency in the solvent and co-catalyst-free cycloaddition of CO2 into epichlorohydrin (B41342). researchgate.netmdpi.com The porous nature of these MOF materials is advantageous, attracting CO2 gas molecules, while the metal nodes provide the necessary acidic character to catalyze the reaction. nih.gov The catalytic activity is attributed to the Lewis acid sites on the Cd(II) centers, which facilitate the fixation of CO2 onto the epoxide substrate. mdpi.com Research has shown that these Cd-MOFs can achieve high selectivity for the desired cyclic carbonate product. researchgate.netmdpi.com

Cadmium compounds have also been explored for their role in polymerization reactions. While research on Cadmium bis(heptadecanoate) is specific, studies on related cadmium compounds provide insight into their catalytic potential. For example, diethylcadmium (B3343991) has been shown to induce vinyl polymerization in the presence of certain oxygen-containing compounds. researchgate.net The mechanism for these types of reactions can be complex, with studies suggesting that the propagation stage may proceed via a radical mechanism. researchgate.net

In the context of materials science, cadmium-based precursors are used in the synthesis of polymeric composites. Cadmium-bis(dodecylthiolate), a related organometallic compound, has been incorporated into polymethyl methacrylate (B99206) (PMMA) through bulk radical polymerization. mdpi.com Although insoluble in the monomer, a uniform dispersion can be achieved, leading to the formation of composite materials with specific photoluminescent properties. mdpi.com The study of such systems helps in understanding the interaction of cadmium compounds within a polymer matrix during its formation.

Mechanistic Studies of Catalytic Cycles and Active Sites

Understanding the reaction mechanism is crucial for optimizing catalyst design and performance. For cadmium-carboxylate catalyzed reactions, the mechanism is generally based on the coordination of reactants to the Cd(II) Lewis acid centers, leading to their activation. nih.gov

In the cycloaddition of CO2 to epoxides, the proposed mechanism involves the Lewis acidic Cd(II) center of the catalyst interacting with the oxygen atom of the epoxide ring. This coordination polarizes and weakens the C-O bond, making the epoxide more susceptible to nucleophilic attack. frontiersin.orgmdpi.com In systems with a co-catalyst like a halide, the nucleophile attacks a carbon atom of the epoxide, causing the ring to open. frontiersin.org Subsequently, the activated CO2 molecule inserts into the metal-alkoxide bond, followed by an intramolecular cyclization to form the cyclic carbonate and regenerate the active catalytic site. frontiersin.org In some highly active cadmium frameworks, the presence of both Lewis acid sites (Cd(II)) and uncoordinated Lewis base sites (e.g., nitrogen atoms from the organic linker) can synergistically activate both the epoxide and the CO2 molecule, even without a co-catalyst. mdpi.com

Catalyst Performance Evaluation: Selectivity, Conversion, and Turnover Frequencies

The effectiveness of a catalyst is measured by several key performance indicators: conversion, selectivity, and turnover frequency (TOF). Conversion refers to the percentage of reactant that is transformed into products. Selectivity indicates the proportion of the converted reactant that forms the desired product. TOF measures the number of substrate molecules converted per catalytic site per unit time, reflecting the intrinsic activity of the catalyst. osti.gov

In the context of CO2 fixation, cadmium-carboxylate frameworks have demonstrated excellent performance. For the cycloaddition of CO2 into epichlorohydrin using a specific 3D Cd-MOF, researchers have reported successful conversion with 100% selectivity for the cyclic carbonate product under optimized conditions. mdpi.com

Below is a data table summarizing the catalytic performance of a Cadmium-MOF in the cycloaddition of CO2 to epichlorohydrin.

| Entry | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |

| 1 | 80 | 1.0 | 12 | 65 | >99 |

| 2 | 100 | 1.0 | 12 | 80 | >99 |

| 3 | 120 | 1.0 | 12 | 92 | >99 |

| 4 | 120 | 0.5 | 12 | 75 | >99 |

| 5 | 120 | 1.5 | 12 | 94 | >99 |

| 6 | 120 | 1.0 | 8 | 82 | >99 |

| 7 | 120 | 1.0 | 16 | 92 | >99 |

Data adapted from studies on a 3D Cadmium(II)-Carboxylate Framework. The reaction was performed using epichlorohydrin as the substrate without a co-catalyst. mdpi.com

This data illustrates the catalyst's high efficiency and selectivity, with performance being dependent on reaction parameters such as temperature and pressure.

Heterogenization and Reusability Studies of Cadmium-Carboxylate Catalysts

A significant advantage of using cadmium carboxylates in the form of coordination polymers or MOFs is their nature as heterogeneous catalysts. nih.gov Unlike homogeneous catalysts, which exist in the same phase as the reactants, heterogeneous catalysts are in a different phase (typically solid), allowing for easy separation from the reaction mixture by simple filtration or centrifugation. nih.govnih.gov This simplifies product purification and, crucially, enables the recovery and reuse of the catalyst.

The reusability of cadmium-carboxylate catalysts has been a key focus of research. Studies on Cd-MOFs used for CO2 cycloaddition have shown that the catalyst can be recovered and reused for multiple cycles without a significant loss in its catalytic activity or selectivity. researchgate.netmdpi.com For example, one Cd-MOF was recovered and reused for three consecutive catalytic cycles, with characterization by FT-IR and PXRD confirming that the structural framework of the MOF remained intact after the reactions. mdpi.com Similarly, other cadmium(II) coordination polymers have been tested for reusability in reactions like acetalization, showing consistent yields over several runs. nih.gov This demonstrates the robustness and potential for cost-effective application of these materials in industrial processes.

Advanced Analytical Methodologies in Cadmium Bis Heptadecanoate Research

Quantitative and Qualitative Analysis in Complex Chemical Systems

The accurate analysis of Cadmium bis(heptadecanoate) necessitates a combination of techniques tailored to its dual nature: an inorganic cadmium core and organic fatty acid ligands.

Gas Chromatography-Mass Spectrometry (GC-MS) for Heptadecanoate Ligand Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for identifying and quantifying the heptadecanoate component of the molecule. scholarsresearchlibrary.com The process involves separating the fatty acid from the cadmium, converting it into a volatile form, and then analyzing it. GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, which provides detailed structural information based on the fragmentation patterns of the ionized compounds. nih.gov

To analyze the heptadecanoate ligand, it would first be hydrolyzed from the cadmium salt to yield free heptadecanoic acid. This free fatty acid is not sufficiently volatile for direct GC-MS analysis and is prone to issues like low sensitivity and decomposition at high temperatures. nih.gov Therefore, a crucial preparatory step known as derivatization is required.

Derivatization chemically modifies the heptadecanoic acid to increase its volatility and thermal stability, making it suitable for GC analysis. mdpi.com This process transforms the non-polar fatty acid into a derivative, typically an ester, which improves chromatographic separation. mdpi.com

Common derivatization methods include:

Esterification: This is the most frequently used method for fatty acid analysis. nih.gov It involves converting the carboxylic acid group into an ester, most commonly a fatty acid methyl ester (FAME). Reagents like boron trifluoride (BF₃) in methanol (B129727) or anhydrous hydrogen chloride (HCl) in methanol are used, often requiring heating to complete the reaction. mdpi.com

Silylation: This technique replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose.

Alkylation: In-situ derivatization can be performed directly in an aqueous sample using alkylation, which is compatible with microextraction techniques. nih.gov Trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) is another reagent that facilitates rapid methylation at room temperature, avoiding lengthy incubation at high temperatures. mdpi.com

The choice of derivatization agent depends on the complexity of the sample matrix and the specific requirements of the analysis. researchgate.net

Table 1: Comparison of Common Derivatization Techniques for Heptadecanoic Acid

| Derivatization Technique | Common Reagents | Typical Conditions | Advantages | Disadvantages |

| Esterification (FAMEs) | Boron trifluoride-methanol (BF₃-MeOH), HCl-Methanol | Heated incubation (e.g., 60-100°C) | Well-established, robust, good chromatographic properties | Can be lengthy, requires high temperatures, may require a second extraction step mdpi.com |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Mild conditions, often room temperature | Fast reaction, produces stable derivatives | Reagents are sensitive to moisture |

| On-Column Methylation | Trimethyl sulfonium hydroxide (TMSH) | Injection port reaction | Rapid, minimizes sample handling | Can be less quantitative if conditions are not optimized |

For accurate quantification in chromatography, an internal standard (IS) is crucial. The IS is a compound with similar chemical properties to the analyte, added in a known concentration to both the sample and calibration standards. It helps to correct for variations in sample preparation, injection volume, and instrument response.

For the analysis of fatty acid methyl esters (FAMEs), fatty acids with an odd number of carbon atoms are often chosen as internal standards because they are generally not found in naturally occurring samples. chromforum.orgMethyl heptadecanoate , the methyl ester of heptadecanoic acid, is a widely used internal standard for the GC analysis of FAMEs in biodiesel and other lipid samples. chromforum.orgsigmaaldrich.comgcms.czscielo.br A known amount of the standard is added to the sample before the derivatization step. chromforum.org The concentration of the target analyte is then calculated by comparing the ratio of its peak area to the peak area of the internal standard against a calibration curve.

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Cadmium Detection

To quantify the cadmium content in Cadmium bis(heptadecanoate), techniques that specialize in elemental analysis are required. Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) are two of the most common and well-established methods for measuring cadmium concentrations in various samples. nih.gov

Before analysis by either method, the sample must be prepared, typically through digestion with a strong acid like nitric acid, to break down the organic matrix and bring the cadmium into an aqueous solution. nih.gov

Atomic Absorption Spectroscopy (AAS): This technique measures the absorption of light by free atoms in a gaseous state. azom.com A light source specific to the element being measured (in this case, a cadmium hollow cathode lamp) is used, and the amount of light absorbed by the atomized sample is proportional to the concentration of cadmium. Graphite (B72142) Furnace AAS (GFAAS) is a variation that offers high sensitivity for detecting trace amounts of cadmium. nih.govnih.gov

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES): This method uses an inductively coupled plasma to excite the atoms of the element of interest to a high-energy state. drawellanalytical.com As these atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample. drawellanalytical.com ICP-AES is known for its ability to perform multi-element analysis simultaneously and offers excellent sensitivity, typically in the parts per billion (ppb) range. drawellanalytical.com

Table 2: Comparison of AAS and ICP-AES for Cadmium Detection

| Feature | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-AES (ICP-AES) |

| Principle | Measures absorption of light by ground-state atoms. drawellanalytical.com | Measures emission of light from excited atoms. drawellanalytical.com |

| Atomization Source | Flame or graphite furnace | High-temperature argon plasma (6,000-10,000 K) |

| Sensitivity | Good, especially with GFAAS (ppb range). nih.govnih.gov | Excellent (ppb to ppt (B1677978) range). drawellanalytical.com |

| Throughput | Single-element analysis | Multi-element analysis |

| Interferences | Prone to chemical and matrix interferences | Fewer chemical interferences due to high plasma temperature |

| Cost | Generally lower initial cost | Higher initial cost |

X-ray Fluorescence (XRF) for Elemental Composition and Distribution

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. mdpi.com When the Cadmium bis(heptadecanoate) sample is irradiated with a high-energy X-ray beam, the cadmium atoms are excited, causing them to emit secondary, characteristic X-rays. nih.gov Each element produces a unique set of characteristic X-rays, allowing for qualitative identification. The intensity of these X-rays is proportional to the concentration of the element, enabling quantitative analysis. uoanbar.edu.iq

XRF is particularly useful for:

Screening: Rapidly screening samples for the presence of cadmium. nih.gov

Spatial Distribution: XRF imaging can map the distribution of cadmium within a heterogeneous sample, providing valuable information on its dispersion in a matrix. nih.gov

While generally less sensitive than AAS or ICP-AES, XRF requires minimal sample preparation and is non-destructive, which are significant advantages for certain applications. mdpi.com

Method Validation and Quality Control in Research Applications

Method validation for the analysis of Cadmium bis(heptadecanoate) involves systematically evaluating a series of performance characteristics to demonstrate that the analytical technique is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity establishes the range over which the analytical method provides results that are directly proportional to the concentration of Cadmium bis(heptadecanoate) in the sample. This is typically assessed by analyzing a series of standard solutions of known concentrations and evaluating the resulting calibration curve. For instance, in the analysis of cadmium in various matrices, a linear relationship is expected where the signal intensity from the analytical instrument increases proportionally with the concentration of the analyte.

Accuracy refers to the closeness of the measured value to the true or accepted value. It is often determined through recovery studies, where a known amount of Cadmium bis(heptadecanoate) is added to a sample matrix (spiking) and the percentage of the added amount that is recovered by the analysis is calculated. Acceptable recovery ranges are typically predefined, for example, 70-130%.

Precision measures the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a set of measurements. Precision can be evaluated at two levels: repeatability (precision under the same operating conditions over a short interval of time) and intermediate precision (precision within a laboratory over a longer period, considering different analysts, equipment, etc.).

The Limit of Detection (LOD) is the lowest concentration of Cadmium bis(heptadecanoate) that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with a defined level of precision and accuracy. These parameters are crucial for trace analysis of Cadmium bis(heptadecanoate) in various research applications.

The following interactive data table summarizes typical method validation parameters that would be established for an analytical method, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), for the determination of cadmium content in a sample matrix relevant to Cadmium bis(heptadecanoate) research.

Table 1: Illustrative Method Validation Parameters for Cadmium Analysis

| Parameter | Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (R²) | > 0.995 | 0.9998 |

| Accuracy (% Recovery) | 80 - 120% | 93 - 103% |

| Precision (RSD) | < 15% | < 7.4% |

| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.16 µg/L |

| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.32 µg/L |

Quality control (QC) procedures are essential to ensure the ongoing reliability of the analytical results. A robust quality control program in Cadmium bis(heptadecanoate) research includes several key components. The development and adherence to Standard Operating Procedures (SOPs) provide a detailed, written protocol for every step of the analysis, from sample collection and preparation to data analysis and reporting. This ensures consistency in the execution of the method.

The regular use of Certified Reference Materials (CRMs) is a cornerstone of quality control. These are materials with a certified concentration of the analyte of interest. By analyzing CRMs alongside unknown samples, laboratories can verify the accuracy of their measurements. While a specific CRM for Cadmium bis(heptadecanoate) may not be readily available, CRMs for cadmium in relevant matrices or for related fatty acid methyl esters can be utilized.

Routine analysis of blanks (samples containing no analyte) and spikes (samples with a known amount of added analyte) helps to monitor for contamination and assess the method's performance with specific sample batches. Participation in inter-laboratory comparison studies or proficiency testing programs provides an external evaluation of a laboratory's analytical capabilities.

The following interactive data table outlines key quality control checks and their purpose in the analysis of Cadmium bis(heptadecanoate).

Table 2: Quality Control Checks in Cadmium bis(heptadecanoate) Analysis

| QC Check | Purpose | Frequency |

|---|---|---|

| Method Blank Analysis | To assess for contamination during sample preparation and analysis. | One per analytical batch. |

| Laboratory Control Sample (LCS) | To monitor the performance of the analytical method using a certified reference material. | One per analytical batch. |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | To evaluate the effect of the sample matrix on the analytical method's accuracy and precision. | One set per 20 samples. |

| Instrument Calibration | To establish the relationship between the instrument signal and the analyte concentration. | Daily or at the beginning of each analytical run. |

Environmental Transformation and Geochemical Fate of Cadmium Carboxylates

Degradation Pathways and Kinetics in Environmental Matrices

For Cadmium bis(heptadecanoate), a plausible photodegradation pathway would involve the excitation of the molecule by sunlight, leading to the transfer of an electron from the heptadecanoate ligand to the Cd(II) ion. This could result in the formation of a heptadecanoate radical, which could then undergo decarboxylation to produce carbon dioxide and a C16 alkyl radical. The subsequent reactions of the alkyl radical would depend on the specific environmental conditions, potentially leading to the formation of various smaller organic molecules.

Table 1: Potential Photodegradation Reactions of Cadmium bis(heptadecanoate)

| Step | Reaction | Description |

| 1 | Cd(O₂CR)₂ + hν → [Cd(O₂CR)₂] | Photoexcitation |

| 2 | [Cd(O₂CR)₂] → [Cd(I)(O₂CR)] + RCOO• | Ligand-to-metal charge transfer |

| 3 | RCOO• → R• + CO₂ | Decarboxylation of the heptadecanoate radical |

| 4 | R• + other reactants → Further degradation products | Reaction of the alkyl radical |

Where R = C₁₆H₃₃

The kinetics of photodegradation would be influenced by factors such as the intensity and wavelength of solar radiation, the presence of photosensitizers in the environment, and the medium in which the compound is dispersed.

The heptadecanoate portion of Cadmium bis(heptadecanoate) is a long-chain fatty acid and is susceptible to microbial degradation. Microorganisms in soil and aquatic environments possess the enzymatic machinery to break down such organic molecules for energy and carbon. The process of β-oxidation is the primary pathway for the breakdown of fatty acids. In this process, the fatty acid chain is sequentially shortened by two carbon atoms in each cycle, producing acetyl-CoA, which can then enter the citric acid cycle.

The presence of the cadmium ion may influence the rate and extent of biodegradation. High concentrations of cadmium can be toxic to microorganisms, potentially inhibiting their metabolic activity. However, some microbes have developed resistance mechanisms and can tolerate or even transform heavy metals frontiersin.org. The degradation of metal soaps, which are structurally similar to Cadmium bis(heptadecanoate), has been observed in various contexts, indicating that the fatty acid component can be biodegraded even when complexed with a metal ion researchgate.netmetmuseum.orgamolf.nl.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. In the case of Cadmium bis(heptadecanoate), the ionic bond between the cadmium cation (Cd²⁺) and the heptadecanoate anion (C₁₇H₃₃COO⁻) can be subject to hydrolysis in aqueous environments. The extent and rate of hydrolysis are dependent on the pH of the surrounding water.

In neutral to acidic conditions, the equilibrium would favor the dissociation of the salt into the hydrated cadmium ion, [Cd(H₂O)₆]²⁺, and free heptadecanoic acid. The stability of cadmium carboxylate complexes is influenced by pH, with lower pH values generally favoring dissociation acs.orgcost-nectar.eu.

The general hydrolysis reaction can be represented as: Cd(C₁₇H₃₃COO)₂ + 2H₂O ⇌ Cd²⁺(aq) + 2C₁₇H₃₃COOH

The heptadecanoic acid released is poorly soluble in water and would likely partition to organic matter or form micelles. The free cadmium ion would then be subject to further speciation in the aquatic environment. Solvolysis, a similar process involving a solvent other than water, could occur in environments with high concentrations of other protic solvents, but hydrolysis is the dominant process in most natural systems.

Cadmium Speciation and Mobility in Aquatic and Terrestrial Systems

The environmental behavior of cadmium is largely dictated by its speciation, which refers to the different physical and chemical forms in which it exists. The mobility of cadmium, and thus its potential to be transported through soil and water, is highly dependent on its speciation nih.govmdpi.com.

Once released into the soil, Cadmium bis(heptadecanoate) will interact with the various components of the soil matrix. The long heptadecanoate chains are hydrophobic and will tend to adsorb to soil organic matter (SOM). This interaction can lead to the immobilization of the entire molecule, at least initially.

Over time, as degradation and hydrolysis occur, the cadmium ion will be released. Free Cd²⁺ is a relatively mobile ion in the soil environment, but its mobility is significantly influenced by adsorption to soil particles. Cadmium can be adsorbed onto the surfaces of clay minerals, metal oxides (e.g., iron and manganese oxides), and SOM through processes such as cation exchange and surface complexation nih.govnih.govkiwiscience.comnih.gov.

The strength of this adsorption is pH-dependent, with higher pH values generally leading to stronger adsorption and reduced mobility. SOM, with its numerous functional groups (e.g., carboxyl and phenolic groups), can form strong complexes with cadmium, playing a crucial role in its retention in the soil frontiersin.org.

Table 2: Factors Influencing Cadmium Sorption in Soil

| Soil Component | Interaction with Cadmium | Effect on Mobility |

| Soil Organic Matter (SOM) | Complexation, Cation Exchange | Decreased |

| Clay Minerals | Cation Exchange, Surface Adsorption | Decreased |

| Metal Oxides | Surface Complexation | Decreased |

| pH | Influences surface charge and Cd speciation | Higher pH generally decreases mobility |

Despite the various sorption mechanisms that can immobilize cadmium in the soil, it can also form water-soluble complexes that enhance its mobility and facilitate its transport through the soil profile and into groundwater or surface waters nih.gov.

In the soil solution, cadmium can form complexes with inorganic ligands such as chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), and carbonate (CO₃²⁻). The formation of these complexes can increase the total concentration of dissolved cadmium and reduce its adsorption to soil particles, thereby increasing its mobility nih.gov.

Dissolved organic matter (DOM), consisting of a heterogeneous mixture of organic molecules such as fulvic and humic acids, can also form strong, water-soluble complexes with cadmium. The effect of DOM on cadmium mobility is complex; while it can enhance transport by keeping cadmium in solution, it can also compete with plant roots for cadmium uptake frontiersin.org.

The transport of cadmium in aquatic and terrestrial systems is therefore a dynamic process influenced by the continuous interplay between dissolution, degradation, sorption, and complexation reactions. The ultimate fate of cadmium from Cadmium bis(heptadecanoate) will depend on the specific characteristics of the receiving environment.

Biogeochemical Cycling and Environmental Partitioning

The environmental journey of cadmium compounds, including cadmium carboxylates like cadmium bis(heptadecanoate), is governed by a complex biogeochemical cycle that moves cadmium through the atmosphere, biosphere, soil (pedosphere), and water systems (hydrosphere) wikipedia.org. While specific data on cadmium bis(heptadecanoate) is limited, the behavior of the cadmium ion (Cd²⁺), which is the mobile and toxic component, provides a strong basis for understanding its fate nih.govresearchgate.net. The long-chain heptadecanoate ligands primarily influence the compound's solubility and partitioning behavior, increasing its affinity for organic matter and sediments.

Cadmium enters the environment from both natural and human-related (anthropogenic) sources. Natural sources include volcanic emissions, forest fires, and the weathering of cadmium-bearing rocks wikipedia.orgcanada.ca. However, anthropogenic activities have significantly altered the cadmium cycle, especially since the industrial revolution nih.govresearchgate.net. Major human-caused emissions stem from non-ferrous metal production, the burning of fossil fuels, waste incineration, and the application of phosphate (B84403) fertilizers and sewage sludge to land wikipedia.orgcanada.ca.

Once released into the atmosphere, cadmium compounds, predominantly in particulate form as cadmium oxide, are transported over long distances before being deposited onto land and water via wet (rain and snow) and dry deposition wikipedia.orgcanada.ca. In terrestrial environments, cadmium is highly mobile in soils. Its solubility and mobility are heavily influenced by soil pH and temperature; lower pH (more acidic) conditions make cadmium more soluble and mobile, while higher pH and temperatures favor its incorporation into minerals wikipedia.org.

In aquatic ecosystems, cadmium's fate is determined by various physical and chemical processes canada.ca. It partitions between the dissolved phase and particulate matter. The heptadecanoate component of cadmium bis(heptadecanoate) would likely result in low water solubility, causing it to adsorb readily onto suspended particles and settle into the sediment. In rivers, dissolved cadmium concentrations can range from nanomolar to micromolar levels wikipedia.org. The partitioning of cadmium between water and sediment is a key factor in its transport through aquatic systems researchgate.net.

In the oceans, cadmium exhibits a nutrient-like distribution. Its concentration is typically low in surface waters, where it is taken up by phytoplankton, and increases with depth as it is released (remineralized) from sinking organic matter nih.govresearchgate.netbohrium.com. This cycling is closely linked to major nutrients like phosphate nih.govresearchgate.net. The primary input of cadmium to the open ocean is through atmospheric deposition wikipedia.orgresearchgate.net. Once in an organism, cadmium can be partitioned into various organs, and it has the potential to biomagnify within aquatic food chains taylorfrancis.com.

Factors Influencing Cadmium Partitioning in the Environment

| Environmental Compartment | Key Factors | Effect on Cadmium bis(heptadecanoate) |

|---|---|---|

| Soil (Pedosphere) | Low pH, Low Temperature | Increases solubility and mobility of the Cd²⁺ ion. wikipedia.org |

| Soil (Pedosphere) | High pH, High Temperature, Organic Matter | Decreases mobility; promotes adsorption and incorporation into minerals. The heptadecanoate ligand would enhance binding to organic matter. wikipedia.org |

| Aquatic Systems (Hydrosphere) | Suspended Particulates, Organic Ligands | Promotes partitioning from dissolved phase to sediment. Low water solubility of the compound enhances this effect. researchgate.net |

| Oceans | Biological Uptake (Phytoplankton) | Depletes cadmium in surface waters, incorporating it into the marine food web. nih.govresearchgate.netbohrium.com |

Metabolomic Responses in Environmental Organisms (Non-Human Toxicity Focus)

Environmental metabolomics is a field that analyzes the comprehensive set of small-molecule metabolites in an organism to understand its response to environmental stressors, such as toxic compounds nih.gov. Exposure to cadmium compounds, which are acutely toxic to most forms of life, elicits significant metabolomic changes in environmental organisms as they attempt to cope with the stress nih.govresearchgate.net. While studies specifically on cadmium bis(heptadecanoate) are not available, research on cadmium exposure in various non-human organisms reveals common patterns of metabolic disruption.

The primary toxic mechanism of cadmium involves its interference with essential biological processes at a cellular level. In plants, cadmium exposure triggers a wide range of physiological and metabolic alterations researchgate.net. It can generate reactive oxygen species (ROS), leading to oxidative stress that damages biomolecules like proteins and DNA. In response, plants enhance the production of antioxidant compounds, such as phenolics and other secondary metabolites, to protect themselves from this damage researchgate.net.

In aquatic organisms, cadmium is known to be a potent disruptor of mitochondrial function, which is central to energy metabolism frontiersin.org. A study on the juvenile olive flounder (Paralichthys olivaceus) exposed to cadmium revealed significant alterations in metabolites related to energy pathways.

Key findings from this research include:

Mitochondrial Damage : Cadmium exposure led to damaged mitochondrial ultrastructure and a significant decrease in mitochondrial membrane potential (MMP) in the liver cells of the flounder frontiersin.org.

Energy Metabolism Disruption : NMR-based metabolomic analysis showed that cadmium altered the levels of key energy-related metabolites. Specifically, abundances of adenosine (B11128) triphosphate (ATP), adenosine monophosphate (AMP), phosphocholine, lactate, and succinate (B1194679) were affected frontiersin.org.

Proteomic Changes : In addition to metabolite changes, mitochondrial proteomics identified 27 differentially expressed proteins, many of which were associated with energy metabolism, further confirming that cadmium's toxicity is heavily linked to disrupting cellular energy production frontiersin.org.

These findings indicate that a central aspect of cadmium's toxicity in environmental organisms is the impairment of energy metabolism and the induction of oxidative stress. The organism's metabolomic response reflects a systemic effort to counteract this toxicity. For a compound like cadmium bis(heptadecanoate), the toxicity would be mediated by the release of cadmium ions into the organism's system, which would then trigger these characteristic metabolic disruptions.

Metabolomic Responses to Cadmium Exposure in Environmental Organisms

| Organism Type | Observed Metabolic/Cellular Effect | Affected Metabolites/Pathways | Reference |

|---|---|---|---|

| Plants | Induction of oxidative stress (ROS production). | Enhanced synthesis of phenolic compounds and other secondary metabolites (antioxidants). researchgate.net | researchgate.net |

| Fish (Olive Flounder) | Mitochondrial damage and dysfunction. | Energy metabolism (ATP, AMP), Phosphocholine, Lactate, Succinate. frontiersin.org | frontiersin.org |

| General | Inhibition of key enzymes and denaturation of proteins. | Disruption of respiration and photosynthesis pathways. researchgate.net | researchgate.net |

Future Research Directions and Emerging Paradigms for Cadmium Bis Heptadecanoate

Exploration of New Ligand Systems and Structural Motifs

A primary direction for future research lies in the exploration of more complex and sophisticated ligand systems to move beyond simple cadmium carboxylates. The coordination versatility of the cadmium(II) ion allows for the formation of a wide array of structural motifs, and researchers are increasingly employing a mixed-ligand strategy to create novel coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comacs.org

This approach involves combining carboxylate ligands, such as heptadecanoate, with other organic linkers, particularly those containing different donor atoms like nitrogen or sulfur. nih.govacs.org For instance, N-donor ligands like pyridine, imidazole, and bipyridine derivatives are used as pillars or bridges to extend the dimensionality and control the topology of the resulting frameworks. nih.gov The long, flexible alkyl chain of the heptadecanoate ligand could introduce unique properties such as hydrophobicity or self-assembly into lamellar structures, which could be exploited in combination with rigid, aromatic N-donor linkers.

The goal is to fine-tune the resulting material's properties, such as pore size, stability, and guest accessibility, for specific applications. mdpi.com The variable coordination modes of the carboxylate group itself, which can bridge between two and seven metal ions, provide a powerful tool for structural engineering. mdpi.com Future work will likely focus on designing intricate, multi-component systems where Cadmium bis(heptadecanoate) acts as a node or a modifier within a larger, pre-designed supramolecular architecture.

Table 1: Examples of Ligand Systems Used in Cadmium Carboxylate Coordination Polymers

| Ligand Type | Examples | Resulting Structural Features | Potential Applications |

| Aromatic Polycarboxylates | 1,3,5-benzenetricarboxylic acid (H₃btc), 3,3′,5,5′-biphenyltetracarboxylic acid | Rigid, porous frameworks; high dimensionality (2D, 3D) acs.orgmdpi.com | Gas storage, catalysis, sensing mdpi.commdpi.com |

| N-donor Ancillary Ligands | Bipyridine, phenanthroline, 1-(1H-imidazol-4-yl)-4-(4H-tetrazol-5-yl)benzene | Increased structural diversity, modulation of topology, introduction of luminescent properties acs.orgnih.gov | Luminescent sensors, electronic devices mdpi.comacs.org |

| Sulfur-rich Ligands | Tris(2-mercapto-1-t-butylimidazolyl)hydroborato | Sulfur-rich coordination environment, mimics active sites in enzymes acs.org | Modeling biological systems, precursor for sulfide (B99878) materials acs.org |

Development of Multi-Functional Materials Incorporating Cadmium Carboxylates

The development of materials that perform multiple functions is a significant emerging paradigm. Cadmium carboxylates are central to this effort due to the diverse properties that can be engineered into their structures. nih.gov Research is focused on creating materials that can act simultaneously as sensors, catalysts, and adsorbents.

Luminescent Sensors: Cadmium(II) has a d¹⁰ electron configuration, which is beneficial for constructing luminescent materials. mdpi.com When combined with fluorescent organic ligands, cadmium carboxylate-based MOFs can exhibit strong luminescence that is sensitive to the presence of specific analytes, making them highly effective chemical sensors for pollutants. mdpi.comnih.govmdpi.com

Heterogeneous Catalysts: The Lewis acid character of the Cd(II) center makes these materials promising heterogeneous catalysts. nih.govnih.gov Porous cadmium carboxylate frameworks can catalyze a variety of organic reactions, including cyanosilylation and Knoevenagel condensation. mdpi.com They are also being explored for the photocatalytic degradation of dyes and for the fixation of carbon dioxide into cyclic carbonates. nih.govmdpi.com